molecular formula C8H7BrN2O2S B3287938 5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 849068-04-8

5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3287938
CAS No.: 849068-04-8
M. Wt: 275.12 g/mol
InChI Key: JFTATERJBPGPHX-UHFFFAOYSA-N
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Description

5-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom and a methylsulfonyl group attached to a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolopyridine precursor followed by the introduction of the methylsulfonyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The methylsulfonyl group can be introduced using methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The methylsulfonyl group can participate in oxidation and reduction reactions, potentially altering the compound’s properties.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a phenyl-substituted pyrrolopyridine.

Scientific Research Applications

5-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It can serve as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It can be employed as a probe to study biological processes and molecular interactions.

    Catalysis: The compound can be used as a ligand or catalyst in various chemical transformations.

Mechanism of Action

The mechanism of action of 5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(methylsulfonyl)pyridine: Similar in structure but lacks the pyrrolopyridine core.

    5-Bromo-3-methyl-2-(methylsulfonyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

5-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a methylsulfonyl group on the pyrrolopyridine core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-bromo-1-methylsulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-14(12,13)11-3-2-6-4-7(9)5-10-8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTATERJBPGPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=CC2=CC(=CN=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677978
Record name 5-Bromo-1-(methanesulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849068-04-8
Record name 5-Bromo-1-(methanesulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (600 mg, 3.06 mmol) in dry THF (30 mL) was added NaH (246 mg, 6.12 mmol) at room temperature. The suspension was stirred for 30 min before addition of methanesulfonyl chloride (540 mg, 4.80 mmol). The solution was stirred at room temperature for another 30 min and poured into water (50 mL). The aqueous solution was extracted with ethyl acetate (2×30 mL), the combined organic layers were dried over MgSO4 and filtered, the filtrate was evaporated under vacuum to afford white solid (780 mg, 93%). The crude product was used directly for the next reaction. LC/MS: Rt 3.26 mis.; (m/e=275.0, 276.9 (M+H, M+2+H).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
246 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

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